REACTION_CXSMILES
|
[P:1]([O:11][CH2:12][CH2:13][Cl:14])([O:7][CH2:8][CH2:9][Cl:10])([O:3][CH2:4][CH2:5][Cl:6])=[O:2].[CH3:15][P:16](=[O:21])([O:19][CH3:20])[O:17][CH3:18].CCl.C1OC1>>[Cl:6][CH2:5][CH2:4][O:3][P:1]([O:7][CH2:8][CH2:9][Cl:10])([O:11][CH2:12][CH2:13][Cl:14])=[O:2].[CH3:15][P:16](=[O:21])([O:19][CH3:20])[O:17][CH3:18] |f:4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)(OCCCl)(OCCCl)OCCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CP(OC)(OC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CO1
|
Name
|
polyester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 571 g
|
Type
|
CUSTOM
|
Details
|
26 hours
|
Duration
|
26 h
|
Type
|
TEMPERATURE
|
Details
|
The product was then heated at 95° with 28.2 g
|
Name
|
|
Type
|
|
Smiles
|
ClCCOP(=O)(OCCCl)OCCCl.CP(OC)(OC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |